

3-Iodo-4,5-dimethoxybenzaldehyde structure and synthesis

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Compound of Interest

Compound Name: 3-Iodo-4,5-dimethoxybenzaldehyde

Cat. No.: B1587035

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An In-Depth Technical Guide to **3-Iodo-4,5-dimethoxybenzaldehyde**: Structure, Synthesis, and Applications

Introduction: A Versatile Aryl Iodide Building Block

3-Iodo-4,5-dimethoxybenzaldehyde, also known as 5-iodoveratraldehyde, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1] As an aryl iodide, it serves as a versatile precursor for a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira coupling. Its structure, featuring an aldehyde group and two electron-donating methoxy groups on a benzene ring, makes it an activated and regiochemically defined intermediate for constructing complex molecular architectures.

This guide provides a comprehensive overview of **3-Iodo-4,5-dimethoxybenzaldehyde**, focusing on its structural characteristics, a detailed, field-proven synthetic protocol, and its applications in the development of high-value molecules, including natural products and pharmaceutical agents.[2]

Molecular Structure and Physicochemical Properties

The structure of **3-iodo-4,5-dimethoxybenzaldehyde** is defined by a benzaldehyde core substituted with two methoxy groups at positions 4 and 5, and an iodine atom at position 3. The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution and cross-coupling reactions.

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} enddot Caption: Structure of 3-iodo-4,5-dimethoxybenzaldehyde.
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A summary of its key properties is presented below for quick reference.

Property	Value	Source
IUPAC Name	3-iodo-4,5-dimethoxybenzaldehyde	[1][3]
Synonyms	5-Iodoveratraldehyde, 4,5-Dimethoxy-3-iodobenzaldehyde	[1][2]
CAS Number	32024-15-0	[1][3]
Molecular Formula	C ₉ H ₉ IO ₃	[1][3]
Molecular Weight	292.07 g/mol	[1]
Appearance	White to off-white solid/crystals	[4]
Melting Point	69-72 °C	[2]
Boiling Point	134-137 °C at 0.8 Torr	[2]

Safety Information: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a dust mask, should be employed when handling this chemical.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

- GHS Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1]

Synthesis: Electrophilic Iodination of Veratraldehyde

The most direct and common route for synthesizing **3-Iodo-4,5-dimethoxybenzaldehyde** is through the electrophilic aromatic substitution of its readily available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[5] The two methoxy groups on the veratraldehyde ring are ortho-, para-directing and strongly activating. This inherent reactivity must be controlled to achieve selective mono-iodination at the desired C-5 position.

Mechanistic Rationale and Causality:

- Choice of Starting Material: Veratraldehyde is an ideal starting material due to its commercial availability and the strong activating effect of its two methoxy groups, which facilitates electrophilic substitution.[5]
- Generation of the Electrophile: Molecular iodine (I_2) itself is not a potent electrophile. Therefore, an oxidizing agent is required to generate a more reactive iodine species, such as the iodonium ion (I^+) or a related polarized complex. A common and effective system involves combining I_2 with an oxidant like Phenyliodine(III) diacetate (PIDA). PIDA facilitates the oxidation of I_2 to the electrophilic species necessary for the aromatic substitution to proceed under mild conditions.
- Regioselectivity: The position of iodination is governed by the directing effects of the substituents on the aromatic ring. The aldehyde group is a deactivating, meta-directing group, while the methoxy groups are strongly activating and ortho-, para-directing. The C-5 position is ortho to the C-4 methoxy group and para to the C-3 methoxy group (using veratraldehyde numbering), making it the most electronically enriched and sterically accessible site for electrophilic attack.

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} enddot Caption: General workflow for the synthesis of **3-Iodo-4,5-dimethoxybenzaldehyde**.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the iodination of arylaldehydes and provides a reliable method for obtaining the target compound with a high yield.^[4]

Materials and Equipment:

- 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
- Phenyliodine(III) diacetate (PIDA)
- Iodine (I₂)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
- Schlenk tube or round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle
- Standard laboratory glassware for extraction and filtration
- Rotary evaporator

Step-by-Step Procedure:

- **Reaction Setup:** In a dry Schlenk tube under a nitrogen atmosphere, combine 3,4-dimethoxybenzaldehyde (1.0 mmol, 166.2 mg), Phenyliodine(III) diacetate (1.5 mmol, 483.2

mg), and Iodine (1.0 mmol, 253.8 mg).[4]

- Solvent Addition: Add anhydrous dichloromethane (2 mL) to the tube.
- Reaction: Stir the mixture at 60 °C using a pre-heated heating mantle for 3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: After cooling to room temperature, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
- Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with dichloromethane (3 x 20 mL).
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting with 15:1).[4]
- Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **3-Iodo-4,5-dimethoxybenzaldehyde** as a white solid. The expected yield is typically high, around 85%.[4]

Applications in Synthesis

3-Iodo-4,5-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of biologically active compounds. Its utility stems from the presence of both the aldehyde, which can be further functionalized, and the aryl iodide, which is a prime handle for metal-catalyzed cross-coupling reactions.

- Natural Product Synthesis: It has been employed in the total synthesis of complex natural products, including chloropeptin I and chloropeptin II.[2]

- Medicinal Chemistry: The compound is a key precursor for synthesizing combretastatin analogues, a class of potent antineoplastic (anti-cancer) agents that inhibit tubulin polymerization.
- Preparation of Stilbenes: It has been used in the preparation of substituted stilbene derivatives, which are investigated for various biological activities.[2]

Conclusion

3-Iodo-4,5-dimethoxybenzaldehyde is a cornerstone intermediate for chemists engaged in the synthesis of complex organic molecules. Its straightforward and high-yielding synthesis from veratraldehyde, combined with its versatile reactivity, ensures its continued importance in research and development, particularly within the pharmaceutical and life sciences sectors. The well-defined structure and predictable reactivity of this compound provide a solid foundation for the rational design and construction of novel chemical entities with significant therapeutic potential.

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